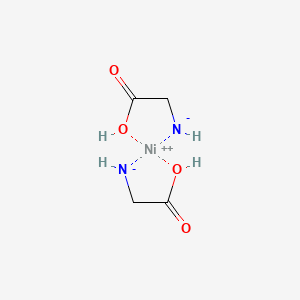
Nickel bis(glycinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel bis(glycinate) is a coordination compound where nickel is chelated by two glycine molecules. Glycine, an amino acid, acts as a bidentate ligand, coordinating through its amino and carboxylate groups. This compound is of significant interest due to its applications in various fields, including electroless nickel plating and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel bis(glycinate) can be synthesized by reacting nickel sulfate with glycine in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired complex. The pH is often stabilized using succinic acid or other buffering agents .
Industrial Production Methods: In industrial settings, the preparation of nickel bis(glycinate) involves the use of nickel sulfate, sodium hypophosphite, aminoacetic acid, and succinic acid. The reaction is carried out at temperatures ranging from 70 to 95°C and pH levels between 4.8 and 6.8. This method ensures the production of high-quality nickel-phosphorus coatings .
Análisis De Reacciones Químicas
Types of Reactions: Nickel bis(glycinate) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of reducing agents like sodium hypophosphite.
Substitution: Ligands in the nickel bis(glycinate) complex can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Substitution: The substitution reactions often involve other amino acids or ligands that can coordinate with nickel.
Major Products:
Nickel-Phosphorus Coatings: These are formed during the electroless deposition process, providing protective and strengthening properties.
Aplicaciones Científicas De Investigación
Nickel bis(glycinate) has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of nickel bis(glycinate) involves its ability to form stable complexes with nickel ions. In biological systems, it can induce redox imbalance, leading to the generation of reactive oxygen species (ROS). This ROS-mediated redox imbalance can trigger apoptosis in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Nickel bis(dimethylglyoximate): This compound is used in the qualitative analysis of nickel and forms a bright red solid.
Nickel glycinate: Similar to nickel bis(glycinate), but with different coordination properties and applications.
Uniqueness: Nickel bis(glycinate) is unique due to its dual role in both industrial applications (such as electroless nickel plating) and potential therapeutic uses in medicine. Its ability to form stable complexes and induce redox imbalance in biological systems sets it apart from other nickel complexes .
Propiedades
Número CAS |
13479-55-5 |
|---|---|
Fórmula molecular |
C4H8N2NiO4 |
Peso molecular |
206.81 g/mol |
Nombre IUPAC |
carboxymethylazanide;nickel(2+) |
InChI |
InChI=1S/2C2H4NO2.Ni/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+2 |
Clave InChI |
MNSUEFQVMPGWSB-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)[NH-].C(C(=O)O)[NH-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


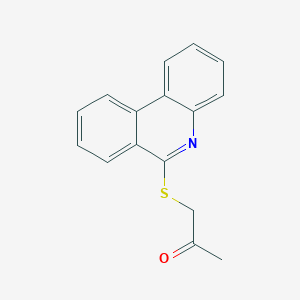
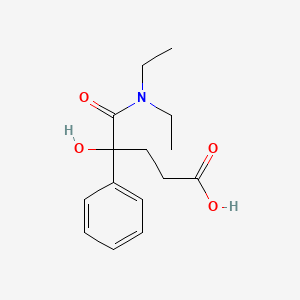
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)

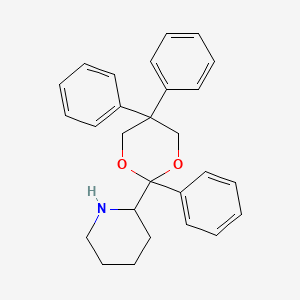
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
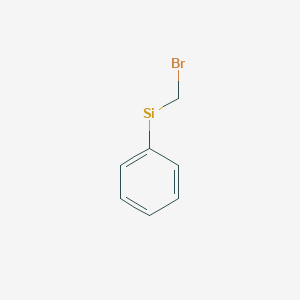
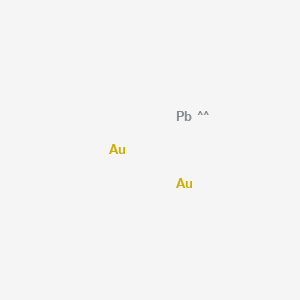
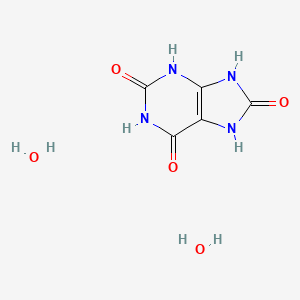
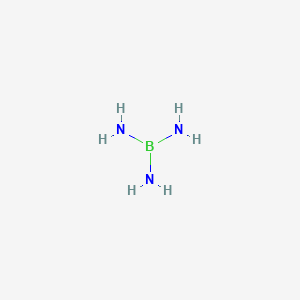
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
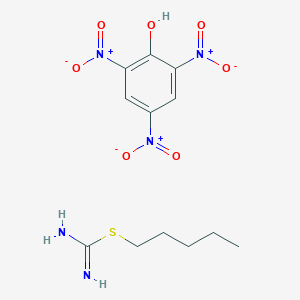
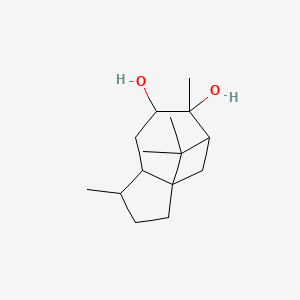
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)
